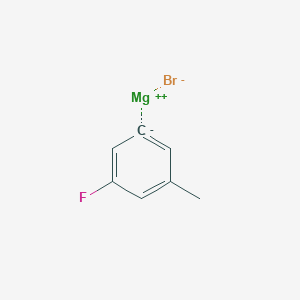

![molecular formula C27H31ClN4O4S2 B2491871 N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride CAS No. 1321813-28-8](/img/structure/B2491871.png)

N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves the modification of known molecules to introduce new functional groups or to alter the molecular scaffold to achieve desired pharmacological activities. For example, Sakaguchi et al. (1992) synthesized novel N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives from metoclopramide, examining their gastrointestinal prokinetic activities (Sakaguchi et al., 1992). Similarly, Lynch et al. (2006) prepared compounds based on thiazole and thiazoline by coupling with acid chlorides, highlighting the importance of structural modifications for achieving biological effects (Lynch et al., 2006).

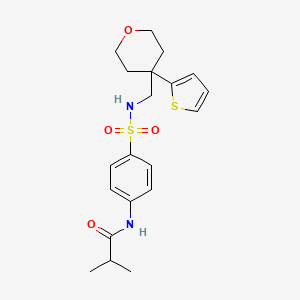

Molecular Structure Analysis

The molecular structure of such compounds is crucial for their biological activity. The modifications in the benzamide scaffold, as seen in the works of Ravinaik et al. (2021), where various benzamide derivatives were synthesized and evaluated for anticancer activity, show the significance of molecular structure in determining the compounds' interaction with biological targets (Ravinaik et al., 2021).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are influenced by their functional groups and molecular structure. Prakash et al. (1991) synthesized a mustard derivative that alkylates DNA exclusively in the minor groove, demonstrating the specific chemical reactivity based on structural features (Prakash et al., 1991).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are essential for the compound's formulation and bioavailability. The work of Vellaiswamy and Ramaswamy (2017) on Co(II) complexes with related structures highlights the relevance of physical properties in the design of compounds with potential anticancer activity (Vellaiswamy & Ramaswamy, 2017).

Scientific Research Applications

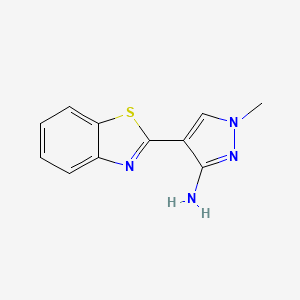

Biological Activity

The synthesized derivatives of similar complex molecules have shown varied biological activities. For example, novel benzothiazole derivatives were synthesized and exhibited antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Badne et al., 2011).

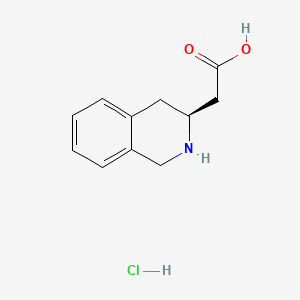

Pharmacological Applications

Additionally, synthesized N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives, based on structural modifications of metoclopramide, have been evaluated for their gastrointestinal prokinetic and antiemetic activities, suggesting potential applications in treating gastrointestinal disorders (Sakaguchi et al., 1992).

Anti-inflammatory and NSAID Development

Research into N,N-dimethylamino)benzamide derivatives based on thiazole and thiazoline has led to the identification of compounds with anti-inflammatory activity. These derivatives, specifically the hydrochloride salts of certain compounds, have shown efficacy in reducing inflammation without adversely affecting myocardial function, indicating their potential as nonsteroidal anti-inflammatory drugs (NSAIDs) (Lynch et al., 2006).

Anticancer Research

Further applications include the design and synthesis of N-substituted phenylbenzamides with anticancer activities. These compounds were evaluated against various cancer cell lines, demonstrating significant anticancer potential and highlighting the therapeutic applications of such derivatives in oncology (Ravinaik et al., 2021).

properties

IUPAC Name |

N-[2-(dimethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N4O4S2.ClH/c1-19-11-16-23(35-5)24-25(19)36-27(28-24)31(18-17-29(2)3)26(32)20-12-14-22(15-13-20)37(33,34)30(4)21-9-7-6-8-10-21;/h6-16H,17-18H2,1-5H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHVPFLUCHJHIPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31ClN4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

575.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-fluorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2491789.png)

![3-fluoro-N,N-dimethyl-1-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidine-3-carboxamide](/img/structure/B2491793.png)

![5,6-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2491802.png)

![N~1~-[2-(1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide](/img/structure/B2491804.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2491808.png)

![methyl 2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491809.png)